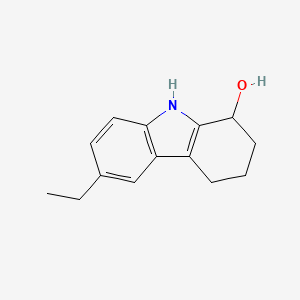

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Descripción

6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a tetracyclic carbazole derivative featuring a hydroxyl group at position 1 and an ethyl substituent at position 6. Its molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. The compound belongs to the tetrahydrocarbazol-1-ol class, characterized by a partially saturated carbazole core. The ethyl group at position 6 likely enhances lipophilicity compared to unsubstituted or methyl-substituted analogs, influencing solubility and bioavailability.

Propiedades

IUPAC Name |

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,13,15-16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODLQCGQTZRDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC3=C2CCCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods

Industrial production methods for 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol often involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into fully saturated carbazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carbazolones, fully saturated carbazole derivatives, and various substituted carbazoles, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several scientific research applications:

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are explored for therapeutic applications, including as potential treatments for cancer, infections, and neurological disorders.

Mecanismo De Acción

The mechanism of action of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent and Functional Group Variations

Key structural analogs differ in substituents (position 6) and functional groups (position 1 or 3). A comparative analysis is provided below:

Table 1: Structural and Physicochemical Properties

*logP values estimated using ChemDraw or inferred from analogs.

Spectral and Crystallographic Data

- NMR : Hydroxyl protons in tetrahydrocarbazol-1-ols appear as broad singlets near δ 7.6 ppm (¹H NMR, CDCl₃) . Ethyl substituents show characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) signals.

- IR : Hydroxyl stretching vibrations observed at ~3200–3400 cm⁻¹; ketones exhibit strong C=O stretches near 1680 cm⁻¹ .

- Crystallography : Tetrahydrocarbazolones adopt envelope conformations in cyclohexene rings, with planar carbazole moieties .

Actividad Biológica

6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a member of the carbazole family, known for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 6-Ethyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-ol

Chemical Properties:

- IUPAC Name: 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

- CAS Number: 1245569-90-7

- Molecular Formula: C14H17NO

- Molecular Weight: 229.29 g/mol

The compound is synthesized primarily through the Fischer indole synthesis method. This involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, leading to the formation of various derivatives with potential biological activities .

Anticancer Properties

Research has shown that 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol exhibits significant anticancer activity. Its mechanism involves:

- DNA Intercalation: The compound can intercalate into DNA strands, disrupting replication processes.

- Topoisomerase Inhibition: It inhibits topoisomerase enzymes crucial for DNA unwinding during replication.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells .

Case Study:

In a study evaluating various carbazole derivatives for their anticancer properties against HepG2 and A875 cell lines, compounds similar to 6-ethyl showed promising viability inhibition. The presence of specific substituents was found to enhance efficacy .

Antibacterial and Antifungal Activities

The compound also demonstrates antibacterial and antifungal properties. Its effectiveness is attributed to:

- Membrane Disruption: It disrupts microbial cell membranes.

- Enzyme Inhibition: The compound inhibits essential enzymes in bacteria and fungi.

Table 1: Antimicrobial Activity

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

Research indicates that structural modifications on the carbazole nucleus significantly influence antimicrobial efficacy .

The biological activity of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol can be summarized as follows:

- DNA Interaction: Intercalation leading to disruption of replication.

- Enzyme Targeting: Inhibition of topoisomerases and other critical enzymes.

- Cellular Pathways Modulation: Induction of apoptotic pathways in cancer cells and disruption of microbial functions .

Comparison with Related Compounds

The unique ethyl substitution at the 6-position enhances both solubility and stability compared to other carbazole derivatives. For instance:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 6-Ethyl-2,3,4,9-tetrahydrocarbazol | High | Moderate |

| 6-Methyl-2,3,4,9-tetrahydrocarbazol | Moderate | Low |

This comparison illustrates the enhanced biological profile conferred by the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.